Site-Selective TiO₂ Deposition on Patterned SAMs
In a direct three-way comparison of titanium precursors for TiO₂ thin-film growth on patterned octadecyltrichlorosilane (OTS) SAMs bearing methyl/silanol contrast, titanium dichloride diethoxide (TDD) and titanium tetrachloride (TC) deposited TiO₂ exclusively on silanol regions while being suppressed on methyl‑terminated OTS regions. In contrast, titanium tetraethoxide (TE) deposited non‑selectively across the entire patterned surface regardless of terminal functional group, demonstrating that the chlorine atom(s) in TDD and TC are essential for silanol‑specific chemisorption [1]. However, TDD's moderated hydrolysis kinetics, conferred by the ethoxide ligands partially replacing chloride, result in more uniform amorphous films than those obtained from the overly reactive TC. The as‑deposited TDD‑derived films exhibited a composition of Ti/O/Cl/C = 1:2.2:0.17:0.37, and feature edge acuity of the TiO₂ micropattern was improved to well below 5% (solution phase) [2] and below 2.1% (gas phase) [3], meeting typical electronics design rules.
| Evidence Dimension | Deposition selectivity on silanol vs. methyl‑terminated SAM regions |
|---|---|
| Target Compound Data | Ti(OEt)₂Cl₂ (TDD): selective deposition exclusively on silanol regions; feature edge acuity < 2.1% (gas phase), < 5% (solution phase) |
| Comparator Or Baseline | Ti(OEt)₄ (TE): non‑selective deposition on entire SAM regardless of functional group. TiCl₄ (TC): selective on silanol but higher reactivity compromises film uniformity. |
| Quantified Difference | TDD enables silanol‑exclusive deposition vs. TE's non‑selective deposition; feature edge acuity improvement to well below 2.1% vs. no comparable selectivity from TE. |
| Conditions | OTS‑SAM on Si wafers, anhydrous toluene solution (0.1 M TDD) under N₂; or gas‑phase deposition from TDD vapor. Annealing at 400–600 °C for anatase crystallization. |
Why This Matters
For microelectronics fabrication requiring patterned high‑κ dielectrics, only chlorine‑containing precursors like Ti(OEt)₂Cl₂ enable site‑selective nucleation critical for sub‑micron feature resolution.
- [1] Masuda, Y.; Sugiyama, T.; Lin, H.; Seo, W. S.; Koumoto, K. Templated Site-Selective Deposition of Titanium Dioxide on Self-Assembled Monolayers. Chemistry of Materials 2002, 14 (3), 1269–1275. DOI: 10.1021/cm0107528 View Source
- [2] Masuda, Y.; Sugiyama, T.; Seo, W. S.; Koumoto, K. Selective Deposition and Micropatterning of Titanium Dioxide Thin Film on Self-Assembled Monolayers. Thin Solid Films 2001, 382 (1–2), 153–157. DOI: 10.1016/S0040-6090(00)01761-2 View Source
- [3] Masuda, Y.; Jinbo, Y.; Koumoto, K. Selective Deposition and Micropatterning of Titanium Dioxide on Self-Assembled Monolayers from a Gas Phase. Langmuir 2001, 17 (16), 4876–4880. DOI: 10.1021/la0014609 View Source
